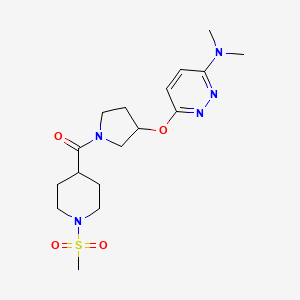
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C17H27N5O4S and its molecular weight is 397.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex organic molecule with potential pharmacological applications due to its unique structural features. This article aims to provide a detailed overview of its biological activity, including its structural characteristics, synthesis, and potential therapeutic applications based on existing research.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Pyridazine Ring : Reacting hydrazine with suitable ketones or esters.
- Introduction of the Dimethylamino Group : Achieved through nucleophilic substitution reactions.
- Pyrrolidine Ring Construction : Cyclization reactions involving appropriate precursors.
- Linking Rings : Ether bond formation between the pyridazine and pyrrolidine rings.
Biological Activity
Research on compounds with similar structures suggests that this compound may exhibit a range of biological activities:
Anticancer Activity
Compounds related to pyridazinones have been shown to interact with cellular pathways involved in cancer progression. For example, studies indicate that similar structures can inhibit cancer cell proliferation and induce apoptosis.
Neuroprotective Effects
Pyrrolidine derivatives are often explored for their neuroprotective properties. This compound's structure suggests potential interactions with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
Antimicrobial Properties
While specific data on this compound is limited, related compounds have demonstrated antimicrobial activity against various pathogens. This suggests that further investigation could reveal similar properties for this compound.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Dimethylaminopyridazine | Dimethylamino group and pyridazine ring | Antioxidant properties |
| Pyrrolidine derivatives | Incorporate pyrrolidine rings | Potential neuroprotective effects |
| Methoxy-substituted pyridines | Feature methoxy groups on pyridine rings | Anticancer activity |
Case Studies and Research Findings
Although direct studies on (3-((6-(Dimethylamino)pyridazin-3-yloxy)pyrrolidin-1-yloxy)(1-(methylsulfonyl)piperidin-4-yloxy)methanone are scarce, several related compounds have been evaluated in various contexts:
- Inhibition of Phosphodiesterases : Similar compounds have shown potential as phosphodiesterase inhibitors, which could be useful in treating respiratory diseases.
- Antimicrobial Testing : Related structures have been tested against pathogens like Staphylococcus aureus and Candida albicans, demonstrating significant activity.
属性
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O4S/c1-20(2)15-4-5-16(19-18-15)26-14-8-9-21(12-14)17(23)13-6-10-22(11-7-13)27(3,24)25/h4-5,13-14H,6-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYPHUNEORDDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














